molecular formula C6H3BrClFO2S B1291340 3-Bromo-4-fluorobenzene-1-sulfonyl chloride CAS No. 631912-19-1

3-Bromo-4-fluorobenzene-1-sulfonyl chloride

Cat. No.: B1291340
CAS No.: 631912-19-1
M. Wt: 273.51 g/mol
InChI Key: BEEHKBVVTWJSRH-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobenzene-1-sulfonyl chloride (CAS 631912-19-1) is a halogenated sulfonyl chloride derivative with the molecular formula C₆H₃BrClFO₂S and a molecular weight of 273.51 g/mol. It is characterized by a sulfonyl chloride (-SO₂Cl) functional group at the 1-position of the benzene ring, with bromine (Br) and fluorine (F) substituents at the 3- and 4-positions, respectively. This compound is typically stored under an inert atmosphere at 2–8°C to prevent hydrolysis or degradation .

As a sulfonyl chloride, it is highly reactive toward nucleophiles, making it a valuable intermediate in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds. Its hazards include skin corrosion (H314), acute toxicity (H302+H312), and respiratory irritation (H335), necessitating careful handling under controlled conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-fluorobenzene-1-sulfonyl chloride can be synthesized through a multi-step process involving the sulfonation of 3-bromo-4-fluorobenzene followed by chlorination. The general synthetic route involves:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The applications of 3-Bromo-4-fluorobenzene-1-sulfonyl chloride can be categorized into several key areas:

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, particularly for the formation of sulfonamides and sulfonic esters. Its electrophilic nature allows it to react with nucleophiles, facilitating various substitution reactions.

Reaction TypeDescriptionCommon Nucleophiles
Substitution ReactionsReacts with amines and alcohols to form sulfonamidesAmines, Alcohols
Sulfonylation ReactionsForms sulfonate esters or amidesNucleophiles (e.g., amines)

Medicinal Chemistry

This compound has been investigated as a potential drug candidate, particularly in cancer therapy. Its ability to act as a covalent inhibitor allows it to selectively modify target proteins, leading to prolonged inhibition of specific enzymes.

Case Study: Covalent Inhibitors in Cancer Therapy

A study highlighted the development of covalent inhibitors using sulfonyl chlorides, including this compound. These inhibitors showed significant potency against cancer targets, demonstrating their potential in drug discovery .

Biochemical Studies

The compound is employed in studying enzyme mechanisms and protein modifications. It selectively modifies nucleophilic residues such as serine, threonine, lysine, cysteine, and histidine in proteins.

Mechanistic Insights

Research indicates that the compound can elucidate enzyme mechanisms by modifying active site residues, providing insights into enzyme function and regulation .

Environmental Considerations

When handling this compound, environmental factors such as temperature and pH can influence its stability and reactivity. Adequate ventilation and precautions against static discharges are recommended during its use.

Mechanism of Action

The mechanism of action of 3-bromo-4-fluorobenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Bromo-Fluoro-Substituted Sulfonyl Chlorides

Structural isomers of 3-bromo-4-fluorobenzene-1-sulfonyl chloride differ in the positions of bromine and fluorine substituents, significantly altering their electronic and steric properties:

Compound Name CAS Number Substituent Positions Molecular Weight Reactivity Notes
This compound 631912-19-1 3-Br, 4-F 273.51 High reactivity due to electron-withdrawing F and Br enhancing electrophilicity of -SO₂Cl
4-Bromo-3-fluorobenzenesulfonyl chloride 351003-51-5 4-Br, 3-F 273.51 Similar molecular weight but altered regiochemistry may reduce steric hindrance in substitution reactions
3-Bromo-5-fluorobenzene-1-sulfonyl chloride 1214342-44-5 3-Br, 5-F 273.51 Increased distance between Br and F may lower electronic effects on -SO₂Cl

Key Findings :

  • Electron-Withdrawing Effects : The proximity of Br and F in 3-bromo-4-fluoro derivatives creates a stronger electron-withdrawing environment, accelerating nucleophilic substitution compared to isomers with distant substituents.
  • Steric Considerations : For example, 4-bromo-3-fluoro substitution may improve accessibility to the sulfonyl chloride group in sterically demanding reactions.

Halogen-Substituted Sulfonyl Chlorides: Bromine vs. Chlorine

Replacing bromine with chlorine alters molecular weight and reactivity:

Compound Name CAS Number Halogen Substituent Molecular Weight Key Differences
This compound 631912-19-1 Br 273.51 Higher molecular weight; Br’s polarizability enhances leaving-group ability in substitution
3-Chloro-4-fluorobenzenesulfonyl chloride - Cl 229.06 Lower molecular weight; Cl’s smaller size reduces steric hindrance but may decrease reactivity in certain pathways

Key Findings :

  • Applications : Brominated derivatives are preferred in Suzuki-Miyaura cross-coupling reactions due to Br’s compatibility with palladium catalysts.

Functional Group Comparison: Sulfonyl Chlorides vs. Benzoyl Chlorides

Sulfonyl chlorides and benzoyl chlorides differ in functional group chemistry:

Compound Name CAS Number Functional Group Molecular Formula Reactivity Profile
This compound 631912-19-1 -SO₂Cl C₆H₃BrClFO₂S Reacts with amines to form sulfonamides; used in drug synthesis
4-Bromobenzoyl chloride 586-75-4 -COCl C₇H₄BrClO Reacts with alcohols/amines to form esters/amides; less electrophilic than sulfonyl chlorides

Key Findings :

  • Electrophilicity : Sulfonyl chlorides are generally more reactive than benzoyl chlorides due to the stronger electron-withdrawing nature of -SO₂Cl.
  • Applications : Benzoyl chlorides are favored in peptide synthesis, while sulfonyl chlorides are pivotal in creating sulfa drugs.

Commercial Availability and Stability

  • This compound is listed as "Typically In Stock" at 98% purity, indicating reliable commercial availability for laboratory use .
  • 4-Bromo-2-fluorobenzenesulfonyl chloride (CAS 216159-03-4) is priced higher (e.g., ¥4,400/5g vs. ¥171/10g for the target compound), reflecting differences in synthesis complexity .

Biological Activity

3-Bromo-4-fluorobenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the biological interactions, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

The molecular formula of this compound is C₆H₃BrClFO₂S. It features a sulfonyl chloride functional group, which is known for its electrophilic nature, allowing it to react with various nucleophiles, including amines and alcohols. The boiling point is approximately 319.8 °C at 760 mmHg, making it stable under standard laboratory conditions .

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in proteins. This reactivity can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes by modifying specific amino acid residues, thereby altering their function.
  • Cellular Signaling Alteration : It can influence cellular signaling pathways by modifying proteins involved in these pathways.
  • Gene Expression Changes : By interacting with transcription factors or other regulatory proteins, it may affect gene expression profiles.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor.
  • Cytotoxicity : Preliminary studies suggest varying levels of cytotoxicity against different cell lines, indicating its potential use in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionModifies enzyme activity through covalent bonding
CytotoxicityExhibits cytotoxic effects on specific cell lines
Cellular SignalingAlters signaling pathways affecting cell metabolism

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to or including this compound:

Study on GSK-3β Inhibition

A recent study investigated the inhibitory effects of related sulfonyl chlorides on GSK-3β, an important kinase involved in various cellular processes. Compounds structurally related to this compound demonstrated IC50 values ranging from 10 nM to over 1000 nM, suggesting a potential for therapeutic applications in diseases like Alzheimer's and cancer .

Cytotoxicity Assessment

In vitro assays revealed that certain derivatives exhibited significant cytotoxicity against HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), with IC50 values indicating effective concentrations for inducing cell death without affecting viability at lower doses .

Properties

IUPAC Name

3-bromo-4-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO2S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEHKBVVTWJSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619457
Record name 3-Bromo-4-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631912-19-1
Record name 3-Bromo-4-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated HCl (1.93 mL, 23.16 mmol) was added to a solution of 3-bromo-4-fluoro-phenylamine ((Example 265: part a) 2.2 g, 11.58 mmol) in 18 mL of 2:1 DCM/MeOH. A precipitate appeared and another 9 mL of 2:1 DCM/MeOH was added. The solution was cooled to −5° C. and tert-butylnitrate (2.71 mL, 23.16 mmol) was added dropwise over 8 min. After stirring for 15 min, sulfur dioxide (˜5 mL) was condensed into the reaction, followed by addition of copper(II) chloride (592 mg, 3.47 mmol) (gas evolution). The solvent was removed in vacuo and the residue was purified by SiO2 flash column chromatography to yield the title compound (1.9 g, 59%). 1H-NMR (CDCl3): δ 8.31 (dd, 1H, J=2.3, 5.8 Hz), 8.04 (ddd, 1H, J=2.6, 4.1, 8.8 Hz), 7.39 (dd, 1H, J=7.7, 8.8 Hz).
Name
Quantity
1.93 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.71 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
DCM MeOH
Quantity
18 mL
Type
solvent
Reaction Step Four
Quantity
592 mg
Type
catalyst
Reaction Step Five
Name
DCM MeOH
Quantity
9 mL
Type
solvent
Reaction Step Six
Yield
59%

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